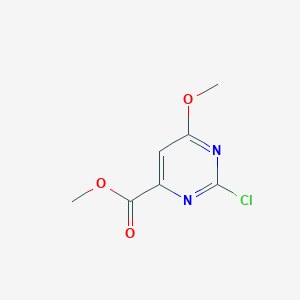

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFZLIOVNLYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310207 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127861-30-7 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: Properties, Reactivity, and Applications

Introduction

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive chloro group, a methoxy group, and a methyl ester, all attached to a pyrimidine core, makes it a highly versatile intermediate for the synthesis of a wide array of complex molecular architectures. The pyrimidine nucleus is a fundamental motif in many biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 127861-30-7 | [2] |

| Molecular Formula | C7H7ClN2O3 | [2] |

| Molecular Weight | 202.59 g/mol | [2] |

| Exact Mass | 202.0145198 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 108-113 °C | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Polar Surface Area (PSA) | 61.3 Ų | [2] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic effects of its substituents. The primary sites of reactivity are the chloro group at the C2 position and the methyl ester at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens and the carbonyl group of the ester at C4 activates the C2 position for attack by nucleophiles. This is a common strategy for introducing various functional groups, such as amines, alcohols, and thiols, onto the pyrimidine core.[4][5][6] The general mechanism involves the attack of a nucleophile to form a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the pyrimidine core with aryl or heteroaryl boronic acids.[7][8] The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive C-Cl bond amenable to oxidative addition to the palladium catalyst, often without the need for highly specialized and expensive ligands that are required for similar reactions with electron-rich aryl chlorides.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[9][10][11]

Reactivity of the Ester Group

The methyl ester at the C4 position can undergo typical ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.

The following diagram illustrates the key reactivity pathways of this compound.

Caption: Key reactivity pathways of this compound.

Experimental Protocols

To provide practical guidance, a representative experimental protocol for a Suzuki-Miyaura coupling reaction is detailed below.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-6-methoxypyrimidine derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

Triphenylphosphine (PPh3) (0.04 equivalents)

-

Sodium carbonate (Na2CO3) (2.0 equivalents)

-

Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture (DME/water, 4:1).

-

To this suspension, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrimidine derivative.

Rationale for Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation.[11]

-

Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.

-

Base: Sodium carbonate is a common and effective base for Suzuki couplings. It facilitates the transmetalation step of the catalytic cycle.

-

Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, more electron-rich and bulky ligands may be necessary.[11]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound serves as a versatile starting material for the synthesis of biologically active molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1][12] Its ability to undergo sequential and regioselective functionalization at the C2 and C4 positions allows for the rapid generation of diverse compound libraries for high-throughput screening.

The following diagram illustrates the incorporation of the pyrimidine core, derived from this compound, into a hypothetical drug candidate.

Caption: Synthetic route to a hypothetical drug candidate from this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined reactivity, particularly at the C2 and C4 positions, allows for the controlled and sequential introduction of various functional groups. A comprehensive understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

-

Molbase. METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3. [Link]

-

National Center for Biotechnology Information. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

-

ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

-

National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

-

YouTube. Nucleophilic aromatic substitutions. [Link]

-

ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

Lin-magical-source. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

-

LinkedIn. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 2-クロロ-6-メチルピリミジン-4-カルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS 127861-30-7): A Key Intermediate in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, CAS number 127861-30-7. This trifunctional heterocyclic compound serves as a cornerstone building block for medicinal chemists engaged in drug discovery. We will delve into its strategic importance, physicochemical properties, a field-proven synthesis strategy, and its core reactivity. Particular emphasis is placed on leveraging its distinct functional groups—the reactive C2-chloro moiety, the C4-methyl ester, and the C6-methoxy group—for the efficient construction of compound libraries targeting critical therapeutic areas, notably in the development of protein kinase inhibitors.

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents; these are known as "privileged scaffolds." The pyrimidine nucleus is a quintessential example of such a scaffold, forming the backbone of nucleobases in DNA and RNA and serving as the core of numerous approved drugs.[1][2][3] Its inherent ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal platform for designing molecules that can bind to specific biological targets with high affinity and selectivity.

Pyrimidine derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] A particularly fruitful application has been in the development of protein kinase inhibitors, a major class of anticancer drugs.[1][5] The pyrimidine ring can act as a bioisostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[6][7]

This compound emerges as a particularly valuable asset in this context. It is not merely a pyrimidine; it is a highly functionalized intermediate offering three distinct points for chemical modification. This guide, intended for researchers and drug development professionals, will elucidate the practical, field-proven strategies for harnessing the chemical potential of this versatile building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 127861-30-7 | [8] |

| Molecular Formula | C₇H₇ClN₂O₃ | [8][9][10] |

| Molecular Weight | 202.60 g/mol | [8][9] |

| IUPAC Name | This compound | [10] |

| SMILES | O=C(C1=NC(Cl)=NC(OC)=C1)OC | [9] |

| Appearance | Crystals or powder | [11] |

| Storage | Inert atmosphere, 2-8°C | [9] |

Standard analytical techniques for structural confirmation and purity assessment include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Researchers should expect characteristic signals corresponding to the methoxy protons, the ester methyl protons, and the aromatic proton on the pyrimidine ring, alongside the expected molecular ion peak in mass spectrometry.

Synthesis Strategy: A Field-Proven Approach

Commercially available, highly functionalized heterocyclic intermediates like this one are typically produced via robust, multi-step synthetic routes designed for scalability and purity. While the exact proprietary process may vary between suppliers, a logical and chemically sound approach can be constructed based on established pyrimidine chemistry. The following represents a plausible and instructive pathway.

The core logic involves a cyclocondensation reaction to form the pyrimidine ring, followed by sequential functional group interconversions to install the required chloro, methoxy, and carboxylate moieties. A key strategic decision is the timing of the chlorination and methoxylation steps to achieve the correct regiochemistry.

Caption: A plausible synthetic workflow for this compound.

Representative Protocol: Selective Methoxylation

This protocol outlines the critical final step, where regioselectivity is paramount. The C6 position is generally more susceptible to nucleophilic attack than the C2 position in this specific scaffold, allowing for selective substitution under controlled conditions.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical for controlling selectivity and minimizing side reactions.

-

Nucleophile Addition: Prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol. Add this solution dropwise to the cooled reaction mixture over 30 minutes. The slight excess of the nucleophile ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Quench: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product.

Core Reactivity and Strategic Application in Synthesis

The true value of this building block lies in the orthogonal reactivity of its functional groups. A medicinal chemist can strategically address each site to build molecular complexity and create diverse libraries of compounds for screening.

Caption: Strategic diversification workflow using the title compound as a starting material.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group is the most labile site for modification. It is activated by the adjacent electron-withdrawing nitrogen atoms, making it highly susceptible to nucleophilic attack. This reaction is the workhorse for introducing diversity.

-

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The choice of a non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to scavenge the HCl byproduct without competing with the primary nucleophile.

-

Scope: A vast array of primary and secondary amines can be used to generate diverse libraries.[12][13]

Experimental Protocol: SNAr with a Primary Amine

-

Setup: In a sealed vial, combine this compound (1.0 eq), the desired primary amine (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: Add a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or dioxane.

-

Heating: Seal the vial and heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction.

-

Purification: The crude product is then purified via column chromatography or preparative HPLC.

Saponification and Amide Bond Formation

The methyl ester at the C4 position provides a handle for another key diversification strategy: amide coupling. This requires a two-step sequence.

-

Causality: The ester must first be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification). Subsequently, the carboxylic acid is coupled with an amine using a standard peptide coupling reagent.

Experimental Protocol: Saponification followed by Amide Coupling

-

Hydrolysis: Dissolve the pyrimidine ester (1.0 eq) in a mixture of THF/Methanol/Water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).[12]

-

Acidification: Carefully acidify the mixture to pH ~3-4 with 1N HCl to protonate the carboxylate.

-

Extraction: Extract the carboxylic acid product with a suitable organic solvent like ethyl acetate. Dry and concentrate to obtain the acid, which is often used directly in the next step.

-

Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in DMF. Add the desired amine (1.1 eq), a coupling agent like HATU (1.1 eq), and a base like DIPEA (2.0 eq).[12]

-

Reaction: Stir the mixture at room temperature for 2-12 hours until the reaction is complete.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the final amide product by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For introducing carbon-based substituents, the C2-chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids.[14][15] This powerful C-C bond-forming reaction dramatically expands the accessible chemical space from this single intermediate.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

| Aspect | Guideline | Reference(s) |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [16][17] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes. | [16][17] |

| Storage | Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere. Protect from moisture and light. | [9][16] |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [16] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [16] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. | [16] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature allows for controlled, sequential, and diverse modifications, enabling the rapid generation of novel compound libraries. By understanding its core reactivity—leveraging SNAr at the C2 position and amide coupling at the C4 position—researchers can efficiently explore the chemical space around the privileged pyrimidine scaffold. This makes it an indispensable intermediate in the quest for novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

References

-

A. Al-Ostoot, F. H. Al-Malki, and A. M. Al-Ghamdi, "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)," PubMed, [Online]. Available: 1][2]

- M. A. El-Borai, H. F. Rizk, G. M. El-Sayed, and M. I.

- Bentham Science Publishers, "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)," Bentham Science, [Online]. Available: .

- J. A. L. Wells, et al., "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold," RSC Publishing, [Online]. Available: .

- S. Singh, et al.

- A. Geronikaki, et al., "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies," MDPI, [Online]. Available: .

- S. A. Al-Suhaimi, et al., "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023)," PubMed, [Online]. Available: .

- C. I. MacPherson, et al., "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold," PubMed Central, [Online]. Available: .

- A. M. M. S. Al-Majedy, K. A. Kadhim, and A. A. Al-Amiery, "Synthesis, reactions, and applications of pyrimidine derivatives," Growing Science, [Online]. Available: .

- M. S. Mohamed, S. M. Awad, and A. I. Sayed, "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents," PMC - NIH, [Online]. Available: .

- J&K Scientific, "Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3," J&K Scientific, [Online]. Available: .

- ChemicalBook, "this compound," ChemicalBook, [Online]. Available: .

- Sigma-Aldrich, "Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3," Sigma-Aldrich, [Online]. Available: .

- Fisher Scientific, "SAFETY DATA SHEET," Fisher Scientific, [Online]. Available: .

- Sigma-Aldrich, "Methyl 2-chloro-6-methylpyridine-4-carboxylate 97 3998-90-1," Sigma-Aldrich, [Online]. Available: .

- BLD Pharm, "127861-30-7|Methyl 2-chloro-6-methoxypyrimidine-4-carboxyl

- ChemScene, "Safety Data Sheet," ChemScene, [Online]. Available: .

- Molbase, "METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3," Molbase, [Online]. Available: .

- MedChemExpress, "Methyl pyrimidine-4-carboxylate-SDS," MedChemExpress, [Online]. Available: .

- A2B Chem, "127861-30-7 | Methyl 2-chloro-6-methoxypyrimidine-4-carboxyl

- ECHEMI, "127861-30-7, this compound Formula," ECHEMI, [Online]. Available: .

- Sigma-Aldrich, "Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3," Sigma-Aldrich, [Online]. Available: .

- XiXisys, "GHS 11 (Rev.11) SDS Word 下载CAS: 127861-30-7 Name:," XiXisys, [Online]. Available: .

- BLDpharm, "Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis," BLDpharm, [Online]. Available: .

- Thermo Fisher Scientific, "Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g," Thermo Fisher Scientific, [Online]. Available: .

- ChemScene, "89793-11-3 | Methyl 2-chloro-6-methylpyrimidine-4-carboxyl

- Google Patents, "WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)

- J&K Scientific, "Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3," J&K Scientific, [Online]. Available: .

- Google Patents, "CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds," Google P

- PubChem, "Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866," PubChem, [Online]. Available: .

- A. P. Kumar, et al., "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies," PubMed Central, [Online]. Available: .

- ResearchGate, "(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 127861-30-7 [amp.chemicalbook.com]

- 9. 127861-30-7|this compound|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g | Request for Quote [thermofisher.com]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jk-sci.com [jk-sci.com]

- 15. jk-sci.com [jk-sci.com]

- 16. fishersci.nl [fishersci.nl]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: A Key Intermediate in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, structural features, a detailed synthetic protocol, and its established and potential applications in the development of novel therapeutics. As a Senior Application Scientist, the aim is to not only present factual data but also to provide insights into the practical utility and scientific rationale behind the use of this versatile molecule.

Core Chemical Identity and Structural Elucidation

IUPAC Name: this compound[1]

CAS Number: 127861-30-7

Molecular Formula: C₇H₇ClN₂O₃[1]

Molecular Weight: 202.60 g/mol

The fundamental structure of this compound is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This core is substituted at key positions, each contributing to its unique reactivity and utility as a synthetic intermediate. The chlorine atom at the 2-position is a labile leaving group, making it susceptible to nucleophilic substitution, a cornerstone of many coupling reactions in organic synthesis. The methoxy group at the 6-position and the methyl carboxylate at the 4-position modulate the electronic properties of the pyrimidine ring and offer further sites for chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 202.60 g/mol | ECHEMI |

| Molecular Formula | C₇H₇ClN₂O₃ | ECHEMI |

| SMILES | O=C(OC)c1cc(OC)nc(Cl)n1 | - |

| Melting Point | Data not publicly available. For the analogous compound, Methyl 2-chloro-6-methyl pyrimidine-4-carboxylate, the melting point is reported as 108-113 °C. | Sigma-Aldrich[2] |

| Boiling Point | Data not publicly available. | - |

| Appearance | Typically a solid at room temperature (inferred from related compounds). | - |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes common in heterocyclic chemistry. A plausible and efficient method is adapted from the synthesis of analogous 2-chloro-4-substituted pyrimidines, as detailed in patent literature (CN103554036B). This process involves the strategic manipulation of functional groups on the pyrimidine core.

Experimental Protocol: A Proposed Synthesis

This protocol is based on established chemical principles for the synthesis of similar pyrimidine derivatives.

Step 1: Methoxylation of a 2-Thio-Substituted Precursor

The synthesis commences with a suitable 2-methylthio-4-chloro-pyrimidine-ester derivative. The methylthio group serves as a precursor to the desired methoxy group.

-

Reactants: 2-methylthio-4-chloro-pyrimidine-ethyl formate, Sodium methoxide, Methanol.

-

Procedure:

-

Dissolve 2-methylthio-4-chloro-pyrimidine-ethyl formate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture. The causality here is the nucleophilic attack of the methoxide ion on the carbon bearing the methylthio group, which is a good leaving group.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxy-4-chloro-pyrimidine-ethyl formate.

-

Step 2: Chlorination of the Pyrimidine Ring

The subsequent step involves the introduction of the chloro group at the 2-position.

-

Reactants: 2-methoxy-4-hydroxy-pyrimidine-methyl formate (hypothetical intermediate from hydrolysis and esterification of the product from step 1), Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Procedure:

-

In a fume hood, carefully add the 2-methoxy-4-hydroxy-pyrimidine-methyl formate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours. The hydroxyl group is converted into a chlorophosphate ester, which is a good leaving group, and is subsequently displaced by a chloride ion from the excess POCl₃.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate solution, until the pH is approximately 7.

-

Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] The specific substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of targeted therapies, particularly kinase inhibitors.

The 2-Chloro-6-methoxypyrimidine Core in Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro-pyrimidine moiety is a common pharmacophore in kinase inhibitors, where the chlorine atom can be displaced by a nucleophilic amine from a key amino acid residue in the kinase's active site, often leading to potent and selective inhibition. The methoxy group at the 6-position can be involved in crucial hydrogen bonding interactions or can be further functionalized to enhance binding affinity and selectivity.

While specific drugs directly synthesized from this compound are not prominently featured in publicly accessible literature, the utility of the core structure is well-established. For instance, the 2-aminopyrimidine core, readily accessible from 2-chloropyrimidines, is a key feature in numerous kinase inhibitors. The methyl carboxylate group at the 4-position provides a handle for further chemical modifications, such as amide bond formation, to introduce additional pharmacophoric features that can interact with other regions of the kinase active site, thereby improving potency and modulating pharmacokinetic properties.

Logical Relationship Diagram of Application:

Caption: Logical flow from the intermediate to potential bioactive molecules.

Spectral Data (Predicted and Analogous)

¹H NMR (Predicted):

-

δ ~3.9-4.1 ppm (s, 3H): Protons of the methyl ester group (-COOCH₃).

-

δ ~4.0-4.2 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

-

δ ~7.0-7.5 ppm (s, 1H): Proton on the pyrimidine ring (at C5).

¹³C NMR (Predicted):

-

δ ~53-55 ppm: Carbon of the methyl ester group.

-

δ ~55-58 ppm: Carbon of the methoxy group.

-

δ ~110-115 ppm: Carbon at C5 of the pyrimidine ring.

-

δ ~160-165 ppm: Carbonyl carbon of the ester.

-

δ ~160-170 ppm: Carbons at C2, C4, and C6 of the pyrimidine ring (exact shifts are difficult to predict without experimental data).

Mass Spectrometry (Predicted):

-

[M]+: m/z = 202.01 (for C₇H₇³⁵ClN₂O₃) and 204.01 (for C₇H₇³⁷ClN₂O₃) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

[M+H]+: m/z = 203.02 and 205.02.

-

[M+Na]+: m/z = 225.00 and 227.00.

IR Spectroscopy (Analogous Data): Based on similar pyrimidine derivatives, characteristic peaks would be expected around:

-

~3000-2850 cm⁻¹: C-H stretching of methyl and methoxy groups.

-

~1730-1710 cm⁻¹: C=O stretching of the ester.

-

~1600-1450 cm⁻¹: C=C and C=N stretching of the pyrimidine ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ester and ether.

-

~800-600 cm⁻¹: C-Cl stretching.

Conclusion and Future Outlook

This compound is a strategically functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of high-value molecules, particularly in the realm of drug discovery. Its reactive chloro group, coupled with the modulating effects of the methoxy and carboxylate substituents, provides a versatile platform for the construction of complex molecular architectures. While a comprehensive public dataset of its physicochemical and spectral properties is currently lacking, its structural similarity to well-utilized building blocks in medicinal chemistry underscores its importance. Further exploration and publication of its experimental data and synthetic applications are warranted and will undoubtedly facilitate its broader use in the scientific community.

References

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.

- Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 33-44.

- Al-Romaigh, F. A., Al-Omair, M. A., & El-Emam, A. A. (2022). Synthesis and Spectral Characterization of New bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity. Molecules, 27(9), 2963.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 4). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents. (n.d.).

Sources

- 1. METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3 [matrix-fine-chemicals.com]

- 2. Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its trifunctional nature, featuring a reactive chloro group, an ester, and a methoxy group on a pyrimidine core, makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules.[1][2] Its utility has been noted in the development of kinase inhibitors and other biologically active compounds.[3][4][5][6][7]

However, the successful application of this intermediate in a research or drug development setting is critically dependent on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. The reactivity of the 2-chloro substituent, in particular, suggests a potential susceptibility to degradation that must be characterized to ensure the integrity of experimental outcomes and the quality of synthesized materials.

This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, furnishes detailed, field-proven protocols for the systematic evaluation of its solubility and stability. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various chemical environments.

Physicochemical Characterization

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 127861-30-7 | [3] |

| Molecular Formula | C₇H₇ClN₂O₃ | [3] |

| Molecular Weight | 202.59 g/mol | [3] |

| Appearance | White to off-white crystals or powder | [8] |

| Melting Point | 98.0 - 106.0 °C | [8] |

Solubility Profile: A Predictive and Experimental Approach

As of the date of this guide, specific quantitative solubility data for this compound is not widely published in the scientific literature. However, based on the general behavior of substituted pyrimidine derivatives, we can make certain predictions and outline a robust strategy for its experimental determination.

Theoretical Considerations and Solvent Selection

The solubility of pyrimidine derivatives is governed by the interplay of the compound's crystal lattice energy and the solvation energy released upon dissolution. Generally, the solubility of these compounds in organic solvents increases with temperature, as the dissolution process is often endothermic.[9][10]

The choice of solvent is paramount. The polarity of the solvent and its capacity for hydrogen bonding are key determinants of solubility for pyrimidine-based molecules.[9] For this compound, a screening of solvents with varying polarities is the logical first step.

Recommended Solvent Classes for Screening:

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These are often good starting points for many organic compounds.

-

Protic Solvents: Methanol, Ethanol, Isopropanol. The potential for solvolysis (reaction with the solvent) should be considered with these, especially at elevated temperatures.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ester Solvents: Ethyl Acetate.

-

Aqueous Systems: Buffered solutions at various pH levels (e.g., pH 3, 7, 9) to assess the impact of potential hydrolysis on solubility.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a crystalline compound. The causality behind this choice is its reliability and direct measurement of the thermodynamic equilibrium solubility, which is crucial for reproducible research and development.

Objective: To determine the equilibrium solubility of this compound in selected solvents at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium. This is a self-validating step; the presence of undissolved solid confirms that saturation has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. To avoid crystallization, immediately dilute this aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A pre-developed and validated stability-indicating HPLC method is ideal, as it can distinguish the parent compound from any potential degradants.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Caption: Workflow for a forced degradation stability study.

Recommendations for Handling and Storage

Based on the inferred stability profile from related chloropyrimidine compounds, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Solid Storage: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A refrigerated environment is preferable for long-term storage.

-

Solution Preparation: Whenever possible, prepare solutions fresh for immediate use.

-

Solvent Choice: For stock solutions that require storage, use aprotic, anhydrous solvents such as DMF or DMSO. Avoid protic solvents like methanol or water for long-term storage.

-

Solution Storage: If solutions must be stored, they should be kept at low temperatures (-20 °C or -80 °C) in tightly sealed vials to minimize the ingress of moisture. Aliquoting into single-use portions is advisable to prevent degradation from repeated freeze-thaw cycles.

Conclusion

While published quantitative data on the solubility and stability of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from the chemistry of related pyrimidine derivatives. The chloro-substituent represents a key reactive site, making the compound susceptible to nucleophilic attack, particularly hydrolysis.

This guide provides the theoretical framework and, crucially, the detailed experimental protocols necessary for researchers to generate robust, in-house data on the solubility and stability of this important synthetic intermediate. By following these self-validating methodologies, scientists can ensure the quality and integrity of their research, leading to more reliable and reproducible outcomes in the fields of drug discovery and chemical development.

References

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved January 14, 2026, from [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

-

Jennings, C. E., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9051. [Link]

- Google Patents. (n.d.). CA2832865A1 - Aminopyrimidine kinase inhibitors.

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved January 14, 2026, from [Link]

-

J&K Scientific. (n.d.). Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2005026149A1 - Pyrrol derivatives with antibacterial activity.

- Google Patents. (n.d.). AU2021356641A1 - Heteroaryl amide inhibitors of cd38.

- Google Patents. (n.d.). WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases.

- Google Patents. (n.d.). WO2023244599A1 - Pan-kras inhibitors.

-

J&K Scientific. (n.d.). Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3. Retrieved January 14, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CA2832865A1 - Aminopyrimidine kinase inhibitors - Google Patents [patents.google.com]

- 4. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 5. AU2021356641A1 - Heteroaryl amide inhibitors of cd38 - Google Patents [patents.google.com]

- 6. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]

- 7. WO2023244599A1 - Pan-kras inhibitors - Google Patents [patents.google.com]

- 8. Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g | Request for Quote [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Senior Application Scientist's Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: A Cornerstone Building Block in Modern Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, and among these, the pyrimidine nucleus is of exceptional importance. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a preeminent example of a highly functionalized, versatile building block that offers synthetic chemists a reliable and predictable platform for molecular elaboration.

This guide provides an in-depth technical analysis of this compound, moving beyond simple reaction lists to explore the underlying principles of its reactivity. We will delve into its core applications, provide field-proven experimental protocols, and illustrate how its unique electronic and structural features are leveraged to construct complex molecular architectures. For the research scientist, understanding the causality behind this reagent's utility is key to unlocking its full potential in the synthesis of novel chemical entities.

Physicochemical Profile and Reactivity Analysis

The utility of this compound stems from the orchestrated interplay of its substituents, which imparts a distinct and highly exploitable reactivity pattern.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 127861-30-7[1][2] |

| Molecular Formula | C₇H₇ClN₂O₃[2] |

| Molecular Weight | 202.59 g/mol [2] |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 98-106 °C[3] |

The pyrimidine ring is inherently electron-deficient. This characteristic is significantly amplified by the presence of the methyl carboxylate group at the C4 position, a potent electron-withdrawing group. This electronic pull makes the ring highly susceptible to nucleophilic attack. The key to its synthetic versatility lies in the substituents at the C2 and C6 positions:

-

The C2-Chloro Group: This is the primary reactive site. The chlorine atom serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) reactions and as a handle for a wide array of palladium-catalyzed cross-coupling reactions.

-

The C6-Methoxy Group: This electron-donating group subtly modulates the ring's electronics. While the overall ring system remains electrophilic, the methoxy group can influence regiochemical outcomes in more complex scenarios and offers a potential site for future modification (e.g., demethylation followed by further functionalization).

This specific arrangement of a leaving group (Cl), an activating group (-CO₂Me), and a modulating group (-OMe) makes this building block a powerful tool for systematically exploring chemical space.

Core Synthetic Transformations

The strategic value of this compound is most evident in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most fundamental transformation for this building block. The electron-deficient nature of the pyrimidine ring allows for the direct displacement of the C2-chloride by a wide range of nucleophiles under relatively mild conditions.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[4] The nucleophile first attacks the electron-poor carbon atom at the C2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, aromaticity is restored by the expulsion of the chloride leaving group. The electron-withdrawing carboxylate group at C4 is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[4][5]

This reaction is exceptionally reliable for introducing nitrogen, oxygen, and sulfur nucleophiles, making it a go-to method for scaffold decoration in drug discovery programs.[6]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is the premier tool.[7] This building block is an excellent substrate for such transformations, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.

Mechanistic Rationale: The power of this reaction lies in its catalytic cycle, which is broadly accepted to involve three key steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and requires judicious selection of a supporting ligand.

-

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species. This species then transfers its organic group to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for success, especially with a potentially challenging heteroaryl chloride substrate. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have made these couplings highly efficient and general.[7]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating standard practices for reaction monitoring and purification that ensure reproducibility and integrity of the results.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

-

Objective: To synthesize Methyl 2-(alkylamino)-6-methoxypyrimidine-4-carboxylate derivatives.

-

Causality: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base like DIPEA or K₂CO₃ is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. The reaction is heated to overcome the activation energy barrier for the initial nucleophilic attack.

Step-by-Step Methodology:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., N,N-Dimethylformamide, 10 mL per mmol of substrate). Add the desired primary or secondary amine (1.1-1.5 eq) followed by a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Objective: To synthesize Methyl 2-aryl-6-methoxypyrimidine-4-carboxylate derivatives.

-

Causality: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. A biphasic solvent system like dioxane/water or DME/water is often used; the aqueous phase is necessary for the base (e.g., K₂CO₃, Cs₂CO₃) to act and form the active boronate species.[9] A specialized phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate the difficult oxidative addition of the electron-rich heteroaryl chloride to the palladium center.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a Schlenk flask or a three-neck flask with a condenser under a constant positive pressure of Nitrogen or Argon.

-

Reagent Charging: To the flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable ligand like SPhos (2-10 mol%).

-

Solvent and Base Addition: Degas the chosen solvent (e.g., 1,4-Dioxane) by bubbling with nitrogen for 15-20 minutes. Add the solvent to the flask, followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the pure coupled product.

Strategic Application in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry. The derivatives of this compound are integral to the synthesis of a wide range of biologically active compounds.

| Therapeutic Area | Target / Application | Role of the Pyrimidine Core | Example Reference |

| Oncology | MDM2 Inhibitors | The substituted pyrimidine serves as a key structural element that mimics a tryptophan residue, enabling potent interaction with the target protein. | Discovery of AA-115/APG-115[10] |

| Infectious Disease | Antitubercular Agents | The pyrimidine scaffold is used to correctly orient substituents for binding to essential mycobacterial enzymes. | Synthesis of Benzimidazole Analogues[11] |

| Infectious Disease | Antitubercular Agents | The 6-aminopyrimidine carboxamide core was identified from high-throughput screening as a potent scaffold against Mycobacterium tuberculosis.[12] | Novel Antitubercular Agents[12] |

The ability to rapidly generate diverse libraries of compounds via the reliable SNAr and Suzuki reactions makes this building block invaluable for structure-activity relationship (SAR) studies.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its well-defined reactivity, centered on the C2-chloro position, provides a predictable entry point into two of the most powerful transformations in modern organic chemistry. By understanding the mechanistic principles that govern its behavior, researchers can harness its full potential to efficiently synthesize complex molecules, accelerating the pace of innovation in drug discovery and materials science.

References

-

J&K Scientific. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3. Available at: [Link]

-

MolPort. METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

J&K Scientific. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3. Available at: [Link]

-

Gunda, P. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available at: [Link]

-

Bak, J. B. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). Available at: [Link]

-

Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available at: [Link]

-

Havelková, M. et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis. Available at: [Link]

-

Chad Organist. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

-

Shadbolt, R. S. & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Aguilar, A. et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Tadigoppula, N. et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

Richter, M. F. B. et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. This compound CAS#: 127861-30-7 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g | Request for Quote [thermofisher.com]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. scispace.com [scispace.com]

- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern chemical synthesis, particularly within the realms of medicinal and materials chemistry, the pyrimidine core stands as a "privileged scaffold." Its prevalence in biologically active molecules and functional materials is a testament to its unique electronic properties and synthetic versatility. Within this important class of heterocycles, Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS No. 127861-30-7) emerges as a highly functionalized and reactive building block. This technical guide serves as an in-depth exploration of its properties, synthesis, and, most critically, its potential research applications, providing a strategic resource for scientists at the forefront of innovation.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted pyrimidine featuring a reactive chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 4-position. This unique arrangement of functional groups dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 127861-30-7 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₃ | [1] |

| Molecular Weight | 202.60 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Pyrimidinecarboxylic acid, 2-chloro-6-methoxy-, methyl ester | [3] |

The presence of the electron-withdrawing pyrimidine ring, further influenced by the chloro and carboxylate groups, renders the C2 and C6 positions susceptible to nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, making it the primary site for nucleophilic aromatic substitution (SₙAr) reactions.

Synthesis of the Core Scaffold: A Strategic Overview

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established pyrimidine chemistry. A plausible synthetic route would likely start from a more common precursor like 2-amino-4,6-dichloropyrimidine. A process for preparing related 2-amino-4-chloro-6-alkoxypyrimidines involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide in a polar aprotic solvent.[4][5]

Another potential avenue for synthesizing related pyrimidine cores involves the use of malononitrile and methanol in the presence of anhydrous hydrogen chloride, followed by further reaction steps.[6] While not a direct synthesis of the title compound, these methods for creating substituted chloromethoxypyrimidines provide a foundational understanding of the probable synthetic pathways.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring activates the C2 position for attack by a wide range of nucleophiles.

Reaction with Amine Nucleophiles: A Gateway to Novel Derivatives

A significant application of this building block is its reaction with amines. This reaction is pivotal in the synthesis of various biologically active molecules. A notable example is its use in the preparation of pyrimidin-2-yl sulfonamide derivatives, which have potential applications in treating demyelinating disorders.[7]

Workflow for SₙAr with Amines:

Caption: Generalized workflow for the SₙAr reaction with amine nucleophiles.

Experimental Protocol: Synthesis of Methyl 2-[bis(4-methoxybenzyl)amino]-6-methoxypyrimidine-4-carboxylate

This protocol is adapted from the general procedure described in patent literature.[7]

-

To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidinone (NMP), add bis-(4-methoxybenzyl)-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The causality behind using a non-nucleophilic base like DIPEA is to scavenge the HCl byproduct without competing with the primary amine nucleophile. NMP is chosen as a polar aprotic solvent capable of dissolving the reactants and facilitating the SₙAr reaction, often requiring elevated temperatures.

-

Heat the reaction mixture to 80 °C and stir for 22 hours. The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent displacement of the chloride. The extended reaction time aims to ensure complete conversion.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature and dilute with ethyl acetate. This step prepares the mixture for aqueous workup.

-

Wash the organic layer twice with brine. This removes the NMP solvent and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. This removes residual water from the organic phase.

-

Purify the crude product by flash chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). This final step isolates the desired product from any remaining starting materials or byproducts.

Expanding the Synthetic Horizon: Potential Research Applications

The true value of a chemical building block is measured by the breadth of its potential applications. While its use in synthesizing sulfonamide derivatives is documented, the reactivity of this compound opens doors to a multitude of other research avenues.

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone of many therapeutic agents. The ability to introduce diverse functionalities at the C2 position via SₙAr with various nucleophiles (amines, thiols, alcohols) makes this compound an attractive starting point for generating libraries of novel compounds for high-throughput screening.

Potential Therapeutic Targets:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP.

-

Antiviral and Antimicrobial Agents: The pyrimidine ring is a key component of nucleoside analogs used in antiviral and antimicrobial therapies.

-

Central Nervous System (CNS) Agents: As suggested by the applications of the related methyl analog, derivatives could be explored for their activity on neurological targets.[8]

Caption: Logical workflow for utilizing the title compound in a drug discovery program.

Agrochemical Research

Substituted pyrimidines are also prevalent in modern agrochemicals, including herbicides and fungicides. The reactivity of this compound allows for the synthesis of novel derivatives that could be screened for desired agrochemical properties. The related methyl analog is noted for its use in formulating pesticides and herbicides.[8]

Materials Science

The pyrimidine ring can be incorporated into polymers and organic electronic materials. The functional groups on the title compound provide handles for polymerization or for tuning the electronic and photophysical properties of organic materials. The methyl analog has found applications in the development of novel polymers and coatings.[8]

Future Directions and Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution, providing a straightforward entry into a wide array of substituted pyrimidine derivatives. While its documented applications are currently centered in medicinal chemistry, its potential extends to agrochemicals and materials science.

The key to unlocking the full potential of this compound lies in further exploration of its reactivity with a broader range of nucleophiles and under various reaction conditions, including transition-metal-catalyzed cross-coupling reactions. As the demand for novel, functional molecules continues to grow across all scientific disciplines, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation. This guide serves as a foundational resource to inspire and enable such future research endeavors.

References

-

J&K Scientific. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | 89793-11-3. Accessed January 14, 2026. [Link]

-

Hoffman Fine Chemicals. CAS RN 127861-30-7 | this compound. Accessed January 14, 2026. [Link]

- US Patent US20240025883A1, "Pyrimidin-2-yl sulfonamide deriv

- US Patent US20060035913A1, "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines," issued February 16, 2006.

- German Patent DE10249946B4, "Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines," issued June 23, 2005.

- Chinese Patent CN1467206A, "Preparation method of 2-chloro-4, 6-dimethoxypyrimidine," issued January 7, 2004.

Sources

- 1. echemi.com [echemi.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound CAS#: 127861-30-7 [amp.chemicalbook.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

The Strategic Intermediate: A Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

An Essential Building Block in Modern Medicinal Chemistry

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of reactive sites—a labile chlorine atom, an electron-donating methoxy group, and an ester moiety—offers medicinal chemists a versatile scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth analysis of its synthesis, chemical properties, and applications, offering field-proven insights for researchers and professionals in drug discovery and development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 127861-30-7 | [1] |

| Molecular Formula | C₇H₇ClN₂O₃ | [1] |

| Molecular Weight | 202.59 g/mol | [1] |

| Appearance | White to yellow-brown solid | |

| Purity | ≥90% | |

| Storage | Refrigerator |

While specific, publicly available spectroscopic data for this exact compound is limited, analysis of closely related analogues, such as Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, provides valuable insights into its expected spectral characteristics.[2][3][4]

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the methoxy protons, the methyl ester protons, and the pyrimidine ring proton would be expected.

-

¹³C NMR: Signals for the carbons of the pyrimidine ring, the methoxy group, the ester carbonyl, and the methyl ester would be anticipated.

-